molecular formula C23H27N3O3S B2464978 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185159-25-4

3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2464978
CAS No.: 1185159-25-4
M. Wt: 425.55
InChI Key: GCMMRFKLJJVDTF-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic small molecule featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core substituted with a 4-methylphenyl group at position 3 and a 2,4,6-trimethylbenzenesulfonyl moiety at position 6. The spirocyclic scaffold is known for its conformational rigidity, which enhances target-binding specificity in medicinal chemistry .

Properties

IUPAC Name

3-(4-methylphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-15-5-7-19(8-6-15)20-22(27)25-23(24-20)9-11-26(12-10-23)30(28,29)21-17(3)13-16(2)14-18(21)4/h5-8,13-14H,9-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMRFKLJJVDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include triazine derivatives and sulfonyl chlorides, with reaction conditions often involving the use of catalysts and specific temperature controls .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and analogous derivatives are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Formula Molecular Weight Key Features
3-(4-Methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Target) 4-Methylphenyl 2,4,6-Trimethylbenzenesulfonyl C24H27N3O3S 437.55 High lipophilicity; potential metabolic stability due to bulky sulfonyl group
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Simpler analog) 4-Methylphenyl None C14H17N3O 243.31 Lacks sulfonyl group; lower molecular weight; research-grade availability
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Methoxyphenyl 3-Chloro-4-methylbenzenesulfonyl C21H22ClN3O4S 447.93 Chlorine atom enhances electronegativity; methoxy group may improve solubility
(5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one 4'-Chloro-3'-fluoro-4-methylbiphenyl Hydroxy, methoxy (positions 4 and 8) C23H22ClFNO3 426.88 1-Aza core instead of 1,4,8-triaza; antitumor applications reported
8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Phenyl, sulfanylidene Ethyl, 3-fluorophenylmethanone C22H21FN4OS 408.49 Sulfur-containing thione group; potential for unique binding interactions

Key Observations:

Core Structure Variations :

  • The target compound’s 1,4,8-triazaspiro[4.5]dec-3-en-2-one core distinguishes it from analogs like the 1-azaspiro[4.5]dec-3-en-2-one derivatives (e.g., compound A in ), which lack two nitrogen atoms in the spiro system. This difference likely impacts hydrogen-bonding capacity and target selectivity .

Sulfonyl Group Modifications :

  • The 2,4,6-trimethylbenzenesulfonyl group in the target compound contrasts with smaller substituents (e.g., 3-chloro-4-methylbenzenesulfonyl in ). The bulky trimethyl group may enhance steric hindrance, reducing off-target interactions while increasing metabolic stability .

Pharmacological Implications :

  • Compounds with methoxy or halogen substituents (e.g., 4-methoxyphenyl in ) often exhibit improved solubility or membrane permeability compared to purely alkyl-substituted derivatives like the target compound . However, the target’s higher lipophilicity could favor blood-brain barrier penetration in neurological applications.

Antitumor Activity Trends: Derivatives such as 2-aminopyrimidine-triazaspiro hybrids () and compound A () show antitumor activity, suggesting that the spirocyclic scaffold is a viable pharmacophore. The target compound’s sulfonyl group may modulate kinase inhibition or apoptosis pathways, though specific data are lacking in the provided evidence .

Biological Activity

The compound 3-(4-methylphenyl)-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure with multiple functional groups that contribute to its biological properties. The presence of the sulfonyl group and the triazine ring are particularly noteworthy for their roles in biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. The specific compound may exert similar effects through mechanisms involving:

  • Inhibition of Protein Kinases : Many anticancer agents target protein kinases involved in cell signaling pathways.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds containing this moiety can inhibit bacterial growth by targeting folate synthesis pathways. Preliminary data suggest that this compound could exhibit similar antimicrobial effects.

Neuropharmacological Effects

Given the structural analogies with known neuroactive compounds, the potential for central nervous system activity exists. Compounds with triazine rings have been reported to interact with neurotransmitter systems, which may lead to:

  • Modulation of Neurotransmitter Release : This could affect mood and cognitive functions.
  • Potential Use in Treating Neurological Disorders : Further research is needed to explore these avenues.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in various signaling pathways.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related sulfonamide derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Another study explored the antimicrobial properties of sulfonamide derivatives against various bacterial strains and found significant inhibition rates .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of protein kinases; induction of apoptosis
AntimicrobialInhibition of folate synthesis
NeuropharmacologicalModulation of neurotransmitter release

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